molecular formula C20H25ClN2O3S B4283286 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B4283286
M. Wt: 408.9 g/mol
InChI Key: FZDKELOEVGLWLE-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a chemical compound with the molecular formula C20H25ClN2O3S It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2,5-dimethylphenylsulfonyl group and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with piperazine, followed by the introduction of the 4-methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
  • 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine

Uniqueness

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is unique due to the presence of both the 4-chloro-2,5-dimethylphenylsulfonyl and 4-methoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-15-13-20(16(2)12-19(15)21)27(24,25)23-10-8-22(9-11-23)14-17-4-6-18(26-3)7-5-17/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKELOEVGLWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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